2-[(4S)-4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique combination of a cyclohexyl group, a pyridine ring, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclohexyl ketone with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and may require the presence of oxidizing agents like iodine or tert-butyl hydroperoxide (TBHP) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of ®-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine (I2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
®-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and are widely used in medicinal chemistry.
Imidazo[1,2-a]pyridines: These compounds have a similar pyridine ring and are known for their diverse biological activities.
Uniqueness
®-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of a cyclohexyl group, a pyridine ring, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-cyclohexyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H18N2O/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h4-5,8-9,11,13H,1-3,6-7,10H2 |
InChI Key |
UDMCHJFTOGLLHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.